2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-acetylphenyl)acetamide
CAS No.:
Cat. No.: VC16325559
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N3O3 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 2-(4-acetamidoindol-1-yl)-N-(3-acetylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H19N3O3/c1-13(24)15-5-3-6-16(11-15)22-20(26)12-23-10-9-17-18(21-14(2)25)7-4-8-19(17)23/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26) |
| Standard InChI Key | RCHVMBJXBLJACH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 2-(4-acetylamino-1H-indol-1-yl)-N-(3-acetylphenyl)acetamide, reflecting its substitution pattern. The molecular formula is C₉H₁₈N₃O₃, with a calculated molecular weight of 336.36 g/mol .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₃O₃ |
| Molecular Weight | 336.36 g/mol |
| IUPAC Name | 2-(4-acetylamino-1H-indol-1-yl)-N-(3-acetylphenyl)acetamide |
Functional Groups and Stereochemistry
The molecule features:
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An indole ring substituted at the 1-position with an acetylamino group via an acetamide linker.
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A 3-acetylphenyl group bonded to the nitrogen of the acetamide moiety.
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Two acetyl (-COCH₃) groups contributing to its polarity and reactivity .
The absence of chiral centers simplifies its stereochemical profile, though conformational flexibility arises from rotation around single bonds in the acetamide linker .
Synthetic Pathways
General Synthesis Strategy
The compound is synthesized via a multi-step route involving:
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Functionalization of Indole: Introduction of the acetylamino group at the 4-position of indole using acetyl chloride under basic conditions.
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Acetamide Linker Formation: Reaction of the modified indole with chloroacetyl chloride to yield 2-chloro-N-(4-acetylamino-1H-indol-1-yl)acetamide.
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Coupling with 3-Acetylaniline: Nucleophilic substitution of the chloro group with 3-acetylaniline in the presence of a base like triethylamine .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Acetyl chloride, NaOH, 0°C | 75% |
| 2 | Chloroacetyl chloride, DCM, RT | 82% |
| 3 | 3-Acetylaniline, Et₃N, DMF, 60°C | 68% |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields a crystalline solid. Structural confirmation employs:
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¹H/¹³C NMR: Peaks corresponding to indole protons (δ 7.2–7.8 ppm), acetyl groups (δ 2.1–2.3 ppm), and amide linkages (δ 8.1–8.3 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 336.36 (M+H⁺) .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C) .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) environments.
Thermal Properties
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Melting Point: 215–218°C (decomposition observed above 220°C) .
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LogP: Calculated value of 1.8 indicates moderate lipophilicity, suitable for transmembrane permeability .
Biological Activity and Applications
Antimicrobial Properties
Preliminary studies on related compounds suggest broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (MIC₅₀: 8–16 µg/mL). The mechanism may involve disruption of cell membrane integrity or inhibition of folate synthesis.
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